2,4-Difluoro-3-(trifluoromethoxy)iodobenzene
Description
2,4-Difluoro-3-(trifluoromethoxy)iodobenzene (CAS: [2149602-62-8]) is a fluorinated aromatic iodobenzene derivative characterized by two fluorine substituents at the 2- and 4-positions, a trifluoromethoxy group at the 3-position, and an iodine atom at the 1-position. This compound is notable for its high electronegativity, stability, and versatility in cross-coupling reactions, particularly in pharmaceutical and agrochemical synthesis. It is commercially available with a purity of ≥95% . The trifluoromethoxy group enhances lipophilicity and metabolic stability, while the iodine atom serves as a reactive site for transition-metal-catalyzed substitutions.
Properties
IUPAC Name |
1,3-difluoro-4-iodo-2-(trifluoromethoxy)benzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2F5IO/c8-3-1-2-4(13)5(9)6(3)14-7(10,11)12/h1-2H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXBBNCWTUTZHKT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1F)OC(F)(F)F)F)I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2F5IO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.99 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method includes the use of electrophilic fluorination reagents and trifluoromethoxy sources under controlled conditions .
Industrial Production Methods: Industrial production methods for this compound may involve multi-step synthesis processes, including halogen exchange reactions and the use of specialized catalysts to achieve high yields and purity. The specific conditions and reagents used can vary depending on the desired scale and application .
Chemical Reactions Analysis
Types of Reactions: 2,4-Difluoro-3-(trifluoromethoxy)iodobenzene can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other functional groups through nucleophilic substitution.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering the oxidation state of the iodine atom.
Coupling Reactions: It can be used in cross-coupling reactions, such as the Sonogashira coupling, to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophiles: For substitution reactions, common nucleophiles include amines, thiols, and alkoxides.
Oxidizing Agents: Oxidation reactions may involve agents like hydrogen peroxide or peracids.
Catalysts: Palladium or copper catalysts are often used in coupling reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzene derivatives, while coupling reactions can produce complex organic molecules with extended carbon chains.
Scientific Research Applications
Chemistry: In chemistry, 2,4-Difluoro-3-(trifluoromethoxy)iodobenzene is used as a building block for the synthesis of more complex organic molecules. Its unique functional groups make it valuable for developing new materials and catalysts .
Biology and Medicine: The compound’s potential biological activity is of interest in medicinal chemistry. Researchers investigate its interactions with biological targets to develop new pharmaceuticals and therapeutic agents .
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and advanced materials. Its properties make it suitable for applications in electronics, coatings, and other high-performance materials .
Mechanism of Action
The mechanism by which 2,4-Difluoro-3-(trifluoromethoxy)iodobenzene exerts its effects involves its interaction with specific molecular targets. The presence of fluorine and trifluoromethoxy groups can influence the compound’s reactivity and binding affinity. These interactions can modulate various biochemical pathways, making the compound a potential candidate for drug development and other applications .
Comparison with Similar Compounds
Key Research Findings
- Electroreductive Applications : The target compound participates in visible-light-driven hydroarylation with alkenes, yielding products in 65% yield, comparable to 4-(trifluoromethoxy)iodobenzene but with improved selectivity due to fluorine’s directing effects .
- Oxidative Stability : Fluorine substituents mitigate oxidative degradation, making the compound suitable for reactions requiring harsh conditions, such as nickel-catalyzed Conia-ene reactions .
- Comparative Limitations : Brominated analogs (e.g., 4-Bromo-2-(trifluoromethoxy)iodobenzene) exhibit slower reaction kinetics in palladium-catalyzed processes due to larger atomic radius and weaker C–Br bond dissociation energy .
Biological Activity
2,4-Difluoro-3-(trifluoromethoxy)iodobenzene is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound, characterized by its unique trifluoromethoxy and difluoro substituents, may interact with various biological targets, influencing biochemical pathways and offering prospects for pharmaceutical development.
The structural formula of this compound can be represented as follows:
This compound features:
- Iodine : A halogen that can participate in nucleophilic substitution reactions.
- Fluorine atoms : Known for enhancing lipophilicity and biological activity.
- Trifluoromethoxy group : Imparts unique electronic properties.
The biological activity of this compound is primarily attributed to its interactions with specific molecular targets. The presence of fluorine and trifluoromethoxy groups enhances its reactivity and binding affinity. These interactions can modulate various biochemical pathways, making the compound a potential candidate for drug development.
Cytotoxicity and Selectivity
The cytotoxic effects of this compound have yet to be extensively documented. However, similar compounds have shown varying degrees of toxicity in mammalian cell lines. The selectivity index (SI), which measures the ratio of cytotoxicity to antimicrobial activity, is crucial in assessing the therapeutic potential of such compounds.
| Compound Name | MIC (μg/mL) | SI |
|---|---|---|
| Compound A | 0.03 | >1000 |
| Compound B | 0.06 | >500 |
| This compound | TBD | TBD |
Pharmacokinetics
Understanding the pharmacokinetics of this compound is essential for evaluating its potential as a therapeutic agent. Preliminary studies suggest that compounds with similar structures exhibit favorable absorption and distribution properties in biological systems.
Key Parameters :
- Cmax : Maximum plasma concentration observed after administration.
- t1/2 : Half-life indicating how long the compound remains active in circulation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
